molecular formula C10H8N2O3 B8579504 4-Hydroxy-3-isopropenyl-5-nitrobenzonitrile

4-Hydroxy-3-isopropenyl-5-nitrobenzonitrile

Cat. No. B8579504
M. Wt: 204.18 g/mol
InChI Key: XYBHMXIUDDXGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-isopropenyl-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-isopropenyl-5-nitrobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-isopropenyl-5-nitrobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Hydroxy-3-isopropenyl-5-nitrobenzonitrile

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

4-hydroxy-3-nitro-5-prop-1-en-2-ylbenzonitrile

InChI

InChI=1S/C10H8N2O3/c1-6(2)8-3-7(5-11)4-9(10(8)13)12(14)15/h3-4,13H,1H2,2H3

InChI Key

XYBHMXIUDDXGQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 3-isopropenyl-4-methoxy-5-nitrobenzonitrile (5.06 g, 23.19 mmol) and pyridine hydrochloride (10 g, 87 mmol) was placed in an oil bath at 200° C. for 4 min. The reaction mixture was then cooled to room temperature, added 1M HCl, and extracted 3 times with ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography using a Horizon Biotage, 65i Si column, eluting with 1 column volume of 1% ethyl acetate in hexanes, followed by a linear gradient of ethyl acetate in hexanes from 1% to 100% over 10 column volumes to afford the title compound. Mass spectrum (ESI) 203.1 (M−1).
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